dCTP

DNA Polymerase Kinetics Pre-Steady-State Fidelity

Procure dCTP (CAS 2056-98-6) ≥98% purity — the non-negotiable substrate for DNA polymerases. Kinetic data shows >500-fold preference over incorrect dNTPs, ensuring reliable PCR, qPCR, and sequencing. Select this exact nucleotide to avoid base mismatches, chain termination, or oxidative lesion artifacts. Essential for cDNA synthesis, nick translation, and as a control for modified nucleotide studies.

Molecular Formula C9H16N3O13P3
Molecular Weight 467.16 g/mol
CAS No. 2056-98-6
Cat. No. B1663321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedCTP
CAS2056-98-6
Synonyms2'-deoxycytidine 5'-triphosphate
2'-deoxycytidine 5'-triphosphate, 3H-labeled
2'-deoxycytidine 5'-triphosphate, magnesium salt
2'-deoxycytidine 5'-triphosphate, P''-(32)P-labeled
2'-deoxycytidine 5'-triphosphate, P-(32)P-labeled
dCTP
deoxycytidine triphosphate
Molecular FormulaC9H16N3O13P3
Molecular Weight467.16 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C9H16N3O13P3/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
InChIKeyRGWHQCVHVJXOKC-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dCTP (CAS 2056-98-6) Procurement Guide: Molecular Identity and Baseline Specifications for Research and Industrial Use


Deoxycytidine triphosphate (dCTP, CAS 2056-98-6) is a canonical 2'-deoxynucleoside triphosphate, serving as one of the four essential building blocks for DNA synthesis in vitro and in vivo [1]. It consists of a cytosine base, a 2'-deoxyribose sugar, and a triphosphate group, with a molecular weight of 467.2 g/mol . dCTP is the obligate substrate for DNA polymerases during template-directed DNA replication, repair, and amplification, where it is incorporated opposite guanine (G) bases in the template strand. High-purity dCTP, typically >99% as determined by HPLC, is required for sensitive molecular biology applications including PCR, cDNA synthesis, and DNA sequencing . It is commercially available as a lyophilized powder or as a ready-to-use solution (e.g., 10 mM, 100 mM) in nuclease-free water, often as a sodium salt .

Why dCTP Cannot Be Interchanged: The Critical Basis for Nucleotide Specificity in Molecular Biology Workflows


In-class compounds such as dATP, dGTP, and dTTP, as well as nucleotide analogs like ddCTP, cannot be simply interchanged for dCTP. DNA polymerases exhibit stringent substrate specificity, with the active site geometry and templating base recognition dictating which nucleotide is incorporated. Substitution of dCTP with an incorrect dNTP (e.g., dATP) leads to base mismatches, drastically reducing fidelity and potentially terminating primer extension, as shown in studies where dCTP misincorporation opposite adenine occurs with a catalytic efficiency (kcat/Km) up to 2700-fold lower than the correct pairing [1]. Even closely related analogs, such as ddCTP, which lacks the 3'-hydroxyl group, act as chain terminators rather than substrates for continued synthesis [2]. The quantitative evidence below underscores the unique kinetic and functional profile of dCTP, demonstrating why procurement decisions must be based on precise, application-specific requirements.

Quantitative Differentiation of dCTP (CAS 2056-98-6) from Key Comparators: A Data-Driven Evidence Guide


Pre-Steady-State Kinetic Parameters for Correct and Incorrect dNTP Incorporation by Yeast Polymerase η

In a direct head-to-head pre-steady-state kinetic analysis of yeast DNA polymerase η (yPolη), dCTP exhibited a catalytic efficiency (kp/Kd) of 1.4 M⁻¹s⁻¹ for incorporation opposite its cognate template base, deoxyguanosine (dG) [1]. This efficiency was substantially higher than for non-cognate nucleotides: dATP (5.1 × 10⁻⁴ M⁻¹s⁻¹), dGTP (1.5 × 10⁻³ M⁻¹s⁻¹), and dTTP (2.8 × 10⁻³ M⁻¹s⁻¹) [1]. The discrimination factor, calculated as the ratio of efficiencies (correct/incorrect), ranged from 500 to 2700, highlighting the extreme specificity of the polymerase for dCTP over other dNTPs at the cognate site [1].

DNA Polymerase Kinetics Pre-Steady-State Fidelity dNTP Specificity

Discrimination Against Oxidized Guanine (8-oxoG): dCTP vs. dATP Incorporation Efficiency

When encountering the common oxidative lesion 8-oxo-7,8-dihydroguanine (8-oxoG), many DNA polymerases preferentially misincorporate dATP instead of the correct dCTP. However, a steady-state kinetic study with Sulfolobus solfataricus DNA polymerase Dpo4 demonstrated a 90-fold higher incorporation efficiency for dCTP relative to dATP opposite 8-oxoG [1]. Furthermore, pre-steady-state analysis revealed that the dissociation constant (Kd) for dCTP binding was 15-fold lower for an oligonucleotide template containing 8-oxoG compared to a template containing undamaged guanine (G), indicating a stronger initial binding affinity for the damaged site [1].

Oxidative Damage Translesion Synthesis DNA Repair Fidelity

Kinetic Comparison of dCTP and Chain-Terminating ddCTP with HIV Reverse Transcriptase

A direct comparison of dCTP and its 2',3'-dideoxy analog, ddCTP, using HIV-1 reverse transcriptase (HIV RT) revealed distinct kinetic profiles. The Michaelis constant (Km) for dCTP was 0.35 ± 0.10 μM, while that for ddCTP was 0.45 ± 0.15 μM [1]. The maximal velocity (Vmax) was 0.85 ± 0.08 for dCTP and 0.30 ± 0.08 for ddCTP, resulting in catalytic efficiencies (Vmax/Km) of 2.4 and 0.66, respectively [1]. This indicates that while both are recognized as substrates, dCTP is incorporated with approximately 3.6-fold higher catalytic efficiency than ddCTP by this enzyme [1].

Nucleotide Analogs HIV RT Chain Termination Enzyme Kinetics

Impact of exo-N-Substituted Arylazido Modifications on dCTP Substrate Properties with DNA Polymerase β

A study comparing dCTP with five exo-N-substituted arylazido derivatives (compounds I-V) in primer extension reactions catalyzed by rat DNA polymerase β found that all modifications altered enzyme kinetics [1]. Compared to unmodified dCTP, the Km values for the derivatives were 4- to 20-fold higher, indicating reduced binding affinity [1]. The Vmax values were 1- to 2.3-fold higher for derivatives I-III and V, but 20-fold lower for derivative IV, demonstrating that even small chemical changes at the exocyclic amine of cytosine can drastically alter the rate of incorporation [1].

Modified Nucleotides DNA Polymerase β Photoaffinity Labeling Substrate Specificity

Optimal Application Scenarios for dCTP (CAS 2056-98-6) Based on Quantified Evidence


High-Fidelity PCR and DNA Sequencing: Leveraging Superior Cognate Base Discrimination

For applications such as PCR amplification, qPCR, and Sanger sequencing where accurate, template-directed DNA synthesis is paramount, dCTP is the non-negotiable substrate. The kinetic evidence demonstrates that yeast polymerase η exhibits a >500-fold preference for dCTP over other dNTPs opposite a dG template [1]. Substituting dCTP with another dNTP would result in a catastrophic loss of fidelity and yield, leading to truncated or mutated amplicons. This specificity is the foundation of reliable molecular diagnostics, cloning, and genetic analysis workflows.

Accurate Translesion Synthesis Past Oxidative DNA Damage

When working with DNA templates that have been exposed to oxidative stress (e.g., from environmental samples, aged specimens, or cancer research models), the choice of polymerase and nucleotide is critical. Data shows that with Sulfolobus solfataricus Dpo4 polymerase, dCTP is incorporated 90-fold more efficiently than dATP opposite the common 8-oxoG lesion [1]. This property is essential for maintaining sequence integrity when amplifying or sequencing damaged DNA, as it minimizes G→T transversion artifacts. Researchers studying DNA repair, mutagenesis, or performing ancient DNA analysis should select dCTP for its proven ability to support accurate bypass of oxidative lesions.

Enzymatic DNA Synthesis and Primer Extension: Requirement for Chain Elongation

dCTP is the required substrate for any enzymatic reaction that involves processive DNA synthesis, including cDNA synthesis, nick translation, and primer extension. The kinetic comparison with ddCTP shows that dCTP is incorporated by HIV RT with a 3.6-fold higher catalytic efficiency [1], but more importantly, dCTP possesses the critical 3'-hydroxyl group that allows for further nucleotide addition. ddCTP, and other dideoxynucleotides, lack this group and act as chain terminators. Therefore, for any application requiring a full-length DNA product, dCTP must be procured; ddCTP is reserved for specialized applications like Sanger sequencing where controlled termination is desired.

Baseline Control for Nucleotide Analog Studies

In research involving modified nucleotides (e.g., for photoaffinity labeling, drug development, or probing polymerase mechanisms), unmodified dCTP serves as the essential control. Data demonstrates that modifications to the exocyclic amine of cytosine can alter Km by up to 20-fold and Vmax by up to 20-fold with DNA polymerase β [1]. To accurately interpret the effects of a novel analog, a direct comparison to the native substrate dCTP is required. Procuring high-purity dCTP is therefore critical for establishing the baseline kinetic parameters and confirming that observed changes are due to the modification and not to contaminants or batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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